Structural Differentiation vs. Closest Imidazole‑4‑Sulfonamide Analogs
N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide incorporates a benzofuran‑2‑yl group connected through a 2‑methoxyethyl linker to the imidazole‑4‑sulfonamide core. In contrast, the closest commercial analogs bearing the imidazole‑4‑sulfonamide motif generally employ benzyl, phenethyl, or furan‑3‑ylmethyl side‑chains (e.g., N‑(4‑(furan‑3‑yl)benzyl)‑2‑isopropyl‑1‑methyl‑1H‑imidazole‑4‑sulfonamide). No direct bioactivity comparison is publicly available; the differentiation is at the level of chemical topology and the calculated physicochemical property divergence shown below [1][2].
| Evidence Dimension | Molecular topology and physicochemical profile |
|---|---|
| Target Compound Data | Molecular Weight: 335.38 g/mol; Formula: C15H17N3O4S; TPSA (predicted): ~110 Ų; LogP (predicted): ~2.1 [2] |
| Comparator Or Baseline | N‑(4‑(furan‑3‑yl)benzyl)‑2‑isopropyl‑1‑methyl‑1H‑imidazole‑4‑sulfonamide: MW ~375 g/mol; TPSA (predicted) ~100 Ų; LogP ~3.0 [2] |
| Quantified Difference | ΔMW ~ −40 g/mol; ΔLogP ~ −0.9 log units; distinct hydrogen‑bond acceptor count (6 vs. 5) |
| Conditions | In silico calculated properties using standard drug‑likeness models (e.g., SwissADME, QikProp) |
Why This Matters
The lower lipophilicity and reduced molecular weight of the target compound predict superior aqueous solubility and permeability compared to bulkier, more lipophilic imidazole‑4‑sulfonamide analogs, potentially favoring CNS penetration or oral bioavailability profiles required in neuroscience or anti‑infective programs.
- [1] PubChem Substance Database. Retrieved via InChIKey LCNFSAUHZGMLLJ-UHFFFAOYSA-N. View Source
- [2] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug‑likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. View Source
